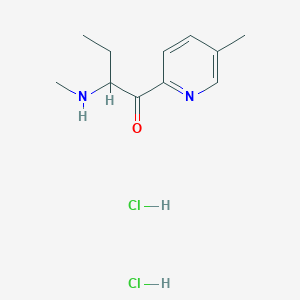
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a methyl group and a butanone moiety linked to a methylamino group. The dihydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyridine and 2-butanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a reaction between 5-methylpyridine and 2-butanone under controlled conditions.
Methylation: The intermediate is then subjected to methylation using a suitable methylating agent, such as methyl iodide, to introduce the methylamino group.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Formation of Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
化学反応の分析
Types of Reactions
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
科学的研究の応用
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound can influence signaling pathways, metabolic pathways, or gene expression, resulting in changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
- 2-(Methylamino)-1-(4-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(3-methylpyridin-2-yl)butan-1-one dihydrochloride
- 2-(Methylamino)-1-(6-methylpyridin-2-yl)butan-1-one dihydrochloride
Uniqueness
2-(Methylamino)-1-(5-methylpyridin-2-yl)butan-1-one dihydrochloride stands out due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The position of the methyl group on the pyridine ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile.
特性
分子式 |
C11H18Cl2N2O |
|---|---|
分子量 |
265.18 g/mol |
IUPAC名 |
2-(methylamino)-1-(5-methylpyridin-2-yl)butan-1-one;dihydrochloride |
InChI |
InChI=1S/C11H16N2O.2ClH/c1-4-9(12-3)11(14)10-6-5-8(2)7-13-10;;/h5-7,9,12H,4H2,1-3H3;2*1H |
InChIキー |
ZBVWWQMHWAEMGA-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=NC=C(C=C1)C)NC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


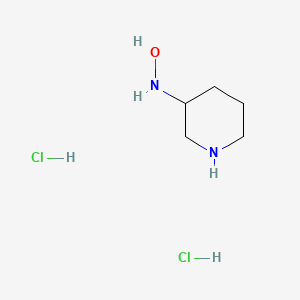


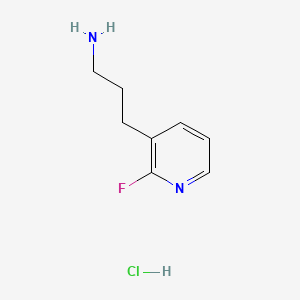
![(1R)-N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1H-indene-1-carboxamide hydrochloride](/img/structure/B13507051.png)
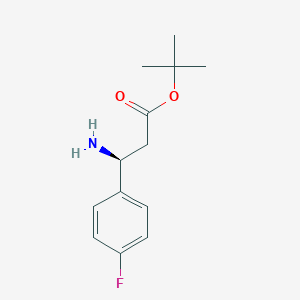
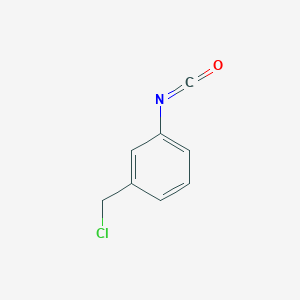
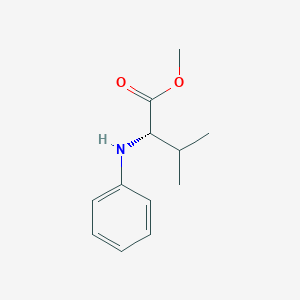
![rac-tert-butyl (1R,5S,6R)-6-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13507073.png)
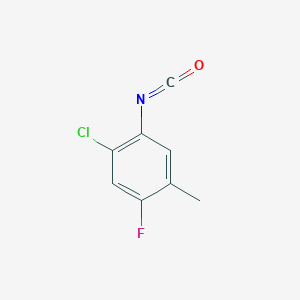
![Ethyl 3-[(oxan-4-yl)amino]propanoate](/img/structure/B13507092.png)
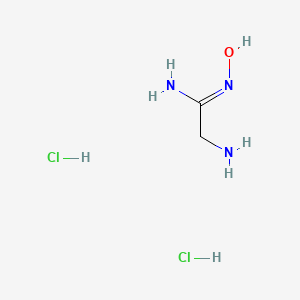
![(1R,5S,6R)-6-ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13507109.png)

